molecular formula C22H20N2O3 B11120167 N-{2-[5-(Benzyloxy)-1H-indol-3-YL]ethyl}furan-2-carboxamide

N-{2-[5-(Benzyloxy)-1H-indol-3-YL]ethyl}furan-2-carboxamide

Cat. No.: B11120167
M. Wt: 360.4 g/mol
InChI Key: RAFONWXICORXDH-UHFFFAOYSA-N
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Description

N~2~-{2-[5-(BENZYLOXY)-1H-INDOL-3-YL]ETHYL}-2-FURAMIDE is a complex organic compound with a unique structure that includes an indole ring, a benzyloxy group, and a furanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{2-[5-(BENZYLOXY)-1H-INDOL-3-YL]ETHYL}-2-FURAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the indole derivative in the presence of a base.

    Formation of the Furanamide Moiety: The furanamide moiety can be synthesized through the reaction of a furan derivative with an amine, followed by acylation to form the amide bond.

Industrial Production Methods

Industrial production of N2-{2-[5-(BENZYLOXY)-1H-INDOL-3-YL]ETHYL}-2-FURAMIDE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-{2-[5-(BENZYLOXY)-1H-INDOL-3-YL]ETHYL}-2-FURAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~2~-{2-[5-(BENZYLOXY)-1H-INDOL-3-YL]ETHYL}-2-FURAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-{2-[5-(BENZYLOXY)-1H-INDOL-3-YL]ETHYL}-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N~2~-{2-[5-(BENZYLOXY)-1H-INDOL-3-YL]ETHYL}-2-FURAMIDE can be compared with other similar compounds, such as:

    N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}acetamide: This compound has a similar structure but with an acetamide moiety instead of a furanamide moiety.

    N-Acetyl-5-benzyloxytryptamine: This compound features an indole ring with a benzyloxy group and an acetyl group, similar to the target compound but with different functional groups.

The uniqueness of N2-{2-[5-(BENZYLOXY)-1H-INDOL-3-YL]ETHYL}-2-FURAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C22H20N2O3/c25-22(21-7-4-12-26-21)23-11-10-17-14-24-20-9-8-18(13-19(17)20)27-15-16-5-2-1-3-6-16/h1-9,12-14,24H,10-11,15H2,(H,23,25)

InChI Key

RAFONWXICORXDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCNC(=O)C4=CC=CO4

Origin of Product

United States

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